Cas no 2228445-48-3 (1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine)

1-(2,5-Dimethoxypyridin-4-yl)cyclobutylmethanamine is a structurally unique compound featuring a cyclobutylmethanamine core substituted with a 2,5-dimethoxypyridin-4-yl group. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The dimethoxypyridine moiety enhances solubility and reactivity, while the cyclobutyl ring contributes to conformational rigidity, potentially improving binding affinity in target applications. Its amine functionality allows for further derivatization, enabling the synthesis of diverse analogs for structure-activity studies. The compound’s balanced lipophilicity and stability under standard conditions make it suitable for exploratory medicinal chemistry and mechanistic investigations. Careful handling is advised due to its reactive amine group.
1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine structure
2228445-48-3 structure
商品名:1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine
CAS番号:2228445-48-3
MF:C12H18N2O2
メガワット:222.283523082733
CID:6320879
PubChem ID:165658602

1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine
    • 2228445-48-3
    • [1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
    • EN300-1729323
    • インチ: 1S/C12H18N2O2/c1-15-10-7-14-11(16-2)6-9(10)12(8-13)4-3-5-12/h6-7H,3-5,8,13H2,1-2H3
    • InChIKey: XMRCRCVFOMGJBK-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CN=C(C=C1C1(CN)CCC1)OC

計算された属性

  • せいみつぶんしりょう: 222.136827821g/mol
  • どういたいしつりょう: 222.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1729323-1.0g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
1g
$1343.0 2023-06-04
Enamine
EN300-1729323-5.0g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
5g
$3894.0 2023-06-04
Enamine
EN300-1729323-0.25g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
0.25g
$1235.0 2023-09-20
Enamine
EN300-1729323-1g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
1g
$1343.0 2023-09-20
Enamine
EN300-1729323-10g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
10g
$5774.0 2023-09-20
Enamine
EN300-1729323-2.5g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
2.5g
$2631.0 2023-09-20
Enamine
EN300-1729323-10.0g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
10g
$5774.0 2023-06-04
Enamine
EN300-1729323-0.5g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
0.5g
$1289.0 2023-09-20
Enamine
EN300-1729323-0.05g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
0.05g
$1129.0 2023-09-20
Enamine
EN300-1729323-0.1g
[1-(2,5-dimethoxypyridin-4-yl)cyclobutyl]methanamine
2228445-48-3
0.1g
$1183.0 2023-09-20

1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine 関連文献

1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamineに関する追加情報

Introduction to 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine (CAS No. 2228445-48-3)

1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine, identified by the CAS number 2228445-48-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, combining a cyclobutyl moiety with a dimethoxypyridine substituent. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of interest for further exploration in drug discovery and development.

The structural composition of 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine involves a cyclobutane ring connected to an amine group, with the dimethoxypyridine moiety attached to the cyclobutyl ring at the 4-position. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The dimethoxypyridine group is particularly noteworthy due to its role as a pharmacophore in numerous bioactive compounds, often contributing to binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The combination of cycloalkyl and pyridine derivatives has shown promise in addressing various diseases, including neurological disorders and inflammatory conditions. 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine represents an example of such a hybrid structure, which may exhibit unique pharmacological properties due to its dual functionalization.

One of the key areas of research involving this compound is its potential as a precursor or intermediate in the synthesis of more complex molecules. The cyclobutyl group provides a rigid scaffold that can influence the conformational flexibility of the final drug candidate, while the dimethoxypyridine moiety offers opportunities for hydrogen bonding and hydrophobic interactions with biological targets. These features make 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine a valuable building block in medicinal chemistry.

Recent studies have begun to explore the biological activity of related compounds containing similar structural motifs. For instance, derivatives of dimethoxypyridine have been investigated for their potential as kinase inhibitors and antiviral agents. While specific data on 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine may still be limited, its structural features suggest that it could possess similar properties or even novel mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile.

The synthesis of 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine presents an interesting challenge due to the need for precise functional group manipulation and regioselective coupling reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, may be employed to achieve high yields and purity. Optimizing these synthetic pathways will be crucial for future applications in drug development.

From a computational chemistry perspective, molecular modeling studies can provide insights into the binding interactions of 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine with potential targets. These simulations can help identify key pharmacophoric elements and predict binding affinities, guiding experimental efforts toward rational drug design. Additionally, virtual screening techniques can be used to identify additional analogs with enhanced biological activity.

The pharmaceutical industry continually seeks innovative compounds to address unmet medical needs. 1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine (CAS No. 2228445-48-3) stands out as a promising candidate due to its unique structural features and potential biological activities. As research progresses, this compound may contribute to the development of new therapeutic agents targeting various diseases.

In conclusion,1-(2,5-dimethoxypyridin-4-yl)cyclobutylmethanamine represents an intriguing molecule with significant potential in pharmaceutical chemistry. Its structural complexity and functional diversity make it a valuable asset for drug discovery efforts. Continued investigation into its synthesis, biological activity, and pharmacological properties will likely yield important advancements in medicinal chemistry and therapeutic applications.

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